(2R)-2-amino-2-cyclohexylpropanoic acid hydrochloride
Overview
Description
“(2R)-2-amino-2-cyclohexylpropanoic acid hydrochloride” is a chemical compound with the CAS Number: 1461733-27-6 . It has a molecular weight of 207.7 and is available in powder form .
Physical and Chemical Properties Analysis
“this compound” is a powder . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., were not found in the available resources.Scientific Research Applications
Synthesis Methods
Enantioselective Synthesis : The enantioselective synthesis of related compounds such as (2R,3R)-N-Boc-2-amino-3-cyclohexyl-3-hydroxypropanoic Acid has been achieved through processes starting from enantiomerically enriched precursors. This approach is significant for producing optically active compounds (Alonso et al., 2005).
Optical Resolution and Crystallization : Optical resolution and preferential crystallization techniques have been used to obtain optically active variants of similar compounds. These methods are crucial for separating and purifying stereoisomers of amino acids (Shiraiwa et al., 2003).
Chemical Reactions and Transformations
Chemo-Enzymatic Synthesis : There's research on the chemo-enzymatic synthesis of compounds structurally related to (2R)-2-amino-2-cyclohexylpropanoic acid. These studies focus on producing specific stereoisomers and understanding their degradation kinetics, which is vital for pharmaceutical applications (Baba et al., 2018).
Cyclization and Ring-Opening Reactions : Synthesis methods involving cyclization and ring-opening reactions have been explored. These techniques are used to create complex molecular structures from simpler precursors, demonstrating the versatility of (2R)-2-amino-2-cyclohexylpropanoic acid in organic synthesis (Cheung & Shoolingin‐Jordan, 1997).
Structural and Stereochemical Characterization
- Spectroscopy Studies : Spectroscopic techniques like NMR have been employed to study the coordination compounds and stereochemistry of molecules related to (2R)-2-amino-2-cyclohexylpropanoic acid. This research provides insights into the molecular structure and bonding characteristics, essential for understanding its chemical behavior (Warnke & Trojanowska, 1993).
Properties
IUPAC Name |
(2R)-2-amino-2-cyclohexylpropanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-9(10,8(11)12)7-5-3-2-4-6-7;/h7H,2-6,10H2,1H3,(H,11,12);1H/t9-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLHAVOXTLCWUCQ-SBSPUUFOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCCC1)(C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](C1CCCCC1)(C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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